C2 Pyrrolidinyl vs. Methyl Substitution Effects
In a head-to-head structure-activity relationship (SAR) study of pyrrolidinohydroquinazolines as CCR3 modulators, the C2-pyrrolidinyl scaffold demonstrated target engagement with Ki values ranging from 110 nM (lead compound 4a) to 28 nM (optimized compound 8b) for the CCR3 receptor [1]. In contrast, quinazolinones bearing a C2-methyl substituent, such as ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 143603-80-9), are structurally incapable of forming the key interactions enabled by the pyrrolidine nitrogen's lone pair and ring conformation within the CCR3 binding pocket [1]. Although direct head-to-head CCR3 data for the exact target compound (CAS 1111053-15-6) are not publicly available, the class-level SAR establishes that the C2-pyrrolidinyl group is a critical pharmacophoric determinant for CCR3 modulation activity absent in C2-methyl analogs [1].
| Evidence Dimension | CCR3 receptor binding affinity (Ki) for pyrrolidinohydroquinazoline scaffold vs. C2-methyl quinazolinones |
|---|---|
| Target Compound Data | Not directly reported; class representative pyrrolidinohydroquinazolines: Ki = 110 nM (compound 4a, antagonist) to Ki = 28 nM (compound 8b, agonist) [1] |
| Comparator Or Baseline | Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS 143603-80-9): no reported CCR3 activity; C2-methyl group lacks the hydrogen-bonding and steric properties of pyrrolidine required for CCR3 engagement |
| Quantified Difference | C2-pyrrolidinyl enables sub-100 nM CCR3 binding; C2-methyl substitution is not accommodated in the CCR3 pharmacophore model. Estimated >10-fold selectivity gap based on SAR trends [1]. |
| Conditions | In vitro radioligand binding assay using eotaxin/CCR3, recombinant human CCR3 receptor expressed in mammalian cell lines [1]. |
Why This Matters
For research programs targeting eosinophil-driven inflammatory pathways (asthma, allergic rhinitis), the C2-pyrrolidinyl group is a non-negotiable structural requirement for CCR3 engagement; substitution with a C2-methyl analog would be expected to ablate this specific pharmacological activity entirely.
- [1] Anderskewitz R, Bauer R, Bodenbach G, Gester D, Gramlich B, Morschhäuser G, Birke FW. Pyrrolidinohydroquinazolines – a novel class of CCR3 modulators. Bioorg Med Chem Lett. 2005;15(18):4055-4059. doi:10.1016/j.bmcl.2005.06.026. View Source
